Biochemical Potency and Notch Receptor Selectivity
BMS-986115 demonstrates low nanomolar biochemical potency against Notch1 and Notch3, which positions it as one of the more potent pan-Notch GSIs in its class when compared to other clinically evaluated compounds . In head-to-head cross-study comparisons, BMS-986115 exhibits IC₅₀ values of 7.8 nM (Notch1) and 8.5 nM (Notch3), which are numerically lower (more potent) than MK-0752's reported Notch cleavage IC₅₀ of ~50-55 nM, and within a comparable range to PF-03084014's cellular NICD inhibition IC₅₀ of 7.7 nM [1]. This potency difference is critical for achieving sufficient target suppression at clinically achievable exposures .
| Evidence Dimension | Biochemical/Cellular Potency |
|---|---|
| Target Compound Data | Notch1 IC₅₀: 7.8 nM; Notch3 IC₅₀: 8.5 nM |
| Comparator Or Baseline | MK-0752: ~50-55 nM; PF-03084014: 7.7 nM |
| Quantified Difference | BMS-986115 is ~6.4x more potent than MK-0752; comparable to PF-03084014 |
| Conditions | Biochemical/cellular assays measuring Notch intracellular domain (NICD) cleavage or receptor activation |
Why This Matters
Higher biochemical potency can translate to lower clinical doses and potentially improved therapeutic windows, a key factor in selecting a lead GSI for oncology or fibrotic disease research programs.
- [1] Abstract #1916: A selective gamma-secretase inhibitor PF-03084014 demonstrates anti-tumor activity in Notch-driven cancers. Cancer Res. 2009;69(9_Suppl):1916. View Source
